molecular formula C13H20FN3 B2542490 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine CAS No. 178672-12-3

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine

Cat. No.: B2542490
CAS No.: 178672-12-3
M. Wt: 237.322
InChI Key: AYBUIEUDODPVQZ-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C13H20FN3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group in this compound adds unique properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine typically involves the reaction of 2-fluorophenylpiperazine with 3-chloropropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter regulation, thereby influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-fluorophenyl group in 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine imparts unique properties, such as increased lipophilicity and potential for specific receptor binding, making it distinct from other piperazine derivatives

Biological Activity

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine, a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. Its unique structure, characterized by a fluorophenyl group, enhances its interaction with various biological targets, making it a compound of interest in medicinal chemistry and therapeutic applications.

  • Molecular Formula : C13H20FN3
  • Molecular Weight : 237.32 g/mol
  • CAS Number : 178672-12-3

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. Research indicates that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, which can influence neurological functions and potentially address various medical conditions.

Antimicrobial and Antifungal Properties

Studies have demonstrated that this compound exhibits antimicrobial and antifungal activities. These effects are believed to stem from its ability to disrupt cellular processes in pathogens.

Neuropharmacological Effects

Research indicates that this compound may possess neuropharmacological properties. It has been evaluated for its potential in treating neurological disorders, particularly due to its interaction with neurotransmitter systems. For instance, it has shown promise in modulating serotonin and dopamine receptors, which are critical in mood regulation and cognitive function.

Inhibition of Nucleoside Transporters

A study highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT2. This inhibition is significant as ENTs are vital for nucleotide synthesis and regulation of adenosine functions, which play a role in various physiological processes including cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

Compound NameStructural FeaturesBiological Activity
1-(3-Aminopropyl)-4-methylpiperazineSimilar piperazine coreVaries; less studied
3-(Piperazin-1-yl)propan-1-amineLacks fluorophenyl groupDifferent receptor affinities

The inclusion of the fluorophenyl group in this compound enhances its lipophilicity and receptor binding potential compared to similar compounds.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Neurotransmitter Modulation : A study assessed the impact of this compound on serotonin receptors, revealing dose-dependent modulation that could influence anxiety and depression treatments.
  • Antimicrobial Efficacy : Research indicated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting potential applications in developing new antibiotics.
  • Nucleoside Transport Inhibition : Inhibitory effects on ENT2 were documented, showcasing its potential in cancer therapy where nucleoside transport modulation can affect tumor growth dynamics .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBUIEUDODPVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178672-12-3
Record name 3-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide (1.87 g, 5.09 mmol) and hydrazine hydrate (305 mg, 6.11 mol) in 10L of ethanol was heated at 90° C. for 2 hours. The mixture was allowed to cool to room temperature and then diluted with 4 mL of ethyl acetate and 60 mL of diethyl ether. The mixture was filtered and the solvents were removed by evaporation to give 3-[4-(2-fluorophenyl)piperazin-1-yl]propylamine (574 g, 2.42 mmol).
Name
3-[4-(2-fluorophenyl)piperazin-1-yl]propylphthalimide
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
305 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10L
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

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